

# An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)cyclohexane-1,3-dione

Cat. No.: B1287982

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This document provides a comprehensive technical overview of **5-(4-Bromophenyl)cyclohexane-1,3-dione**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's structural and physical properties, a plausible experimental protocol for its synthesis, and its potential relevance in inhibiting critical signaling pathways.

## Molecular Structure and Properties

**5-(4-Bromophenyl)cyclohexane-1,3-dione** is a derivative of cyclohexane-1,3-dione, featuring a 4-bromophenyl substituent at the 5-position. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of the bromine atom offers a site for further functionalization through various cross-coupling reactions.

## Quantitative Data Summary

The key physicochemical properties and identifiers for **5-(4-Bromophenyl)cyclohexane-1,3-dione** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>11</sub> BrO <sub>2</sub>
Molecular Weight	267.12 g/mol [1][2][3][4]
IUPAC Name	5-(4-bromophenyl)cyclohexane-1,3-dione[1][2]
CAS Number	239132-48-0[1][2][5]
Canonical SMILES	<chem>C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br</chem> [5]
InChI	InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2[1][5]
InChIKey	GQCQFGJLUYXUAG-UHFFFAOYSA-N[1][5]
Predicted pKa	4.84 ± 0.20[5]
Physical Form	Solid[6]

## Experimental Protocols

While specific, peer-reviewed synthesis procedures for **5-(4-Bromophenyl)cyclohexane-1,3-dione** are not readily available in the provided search results, a general and widely applicable method for synthesizing 5-aryl-cyclohexane-1,3-diones involves a tandem Michael addition and Dieckmann condensation. The following protocol is a representative methodology based on this established chemical transformation.

Objective: To synthesize **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

Principle: The synthesis involves the Michael addition of a malonic ester (e.g., diethyl malonate) to an  $\alpha,\beta$ -unsaturated ketone (a chalcone derivative), specifically 4'-bromo-chalcone. The resulting adduct then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic dione, followed by hydrolysis and decarboxylation.

Materials:

- 4-Bromobenzaldehyde
- Acetophenone

- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Methodology:

#### Part 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

- Dissolve 4-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
- Allow the reaction to stir at room temperature for several hours until a precipitate forms.
- Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to yield pure 4-bromochalcone.

#### Part 2: Synthesis of **5-(4-Bromophenyl)cyclohexane-1,3-dione**

- Prepare a solution of sodium ethoxide in absolute ethanol.
- To this solution, add diethyl malonate dropwise while stirring under an inert atmosphere.
- Add the synthesized 4-bromochalcone to the reaction mixture and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

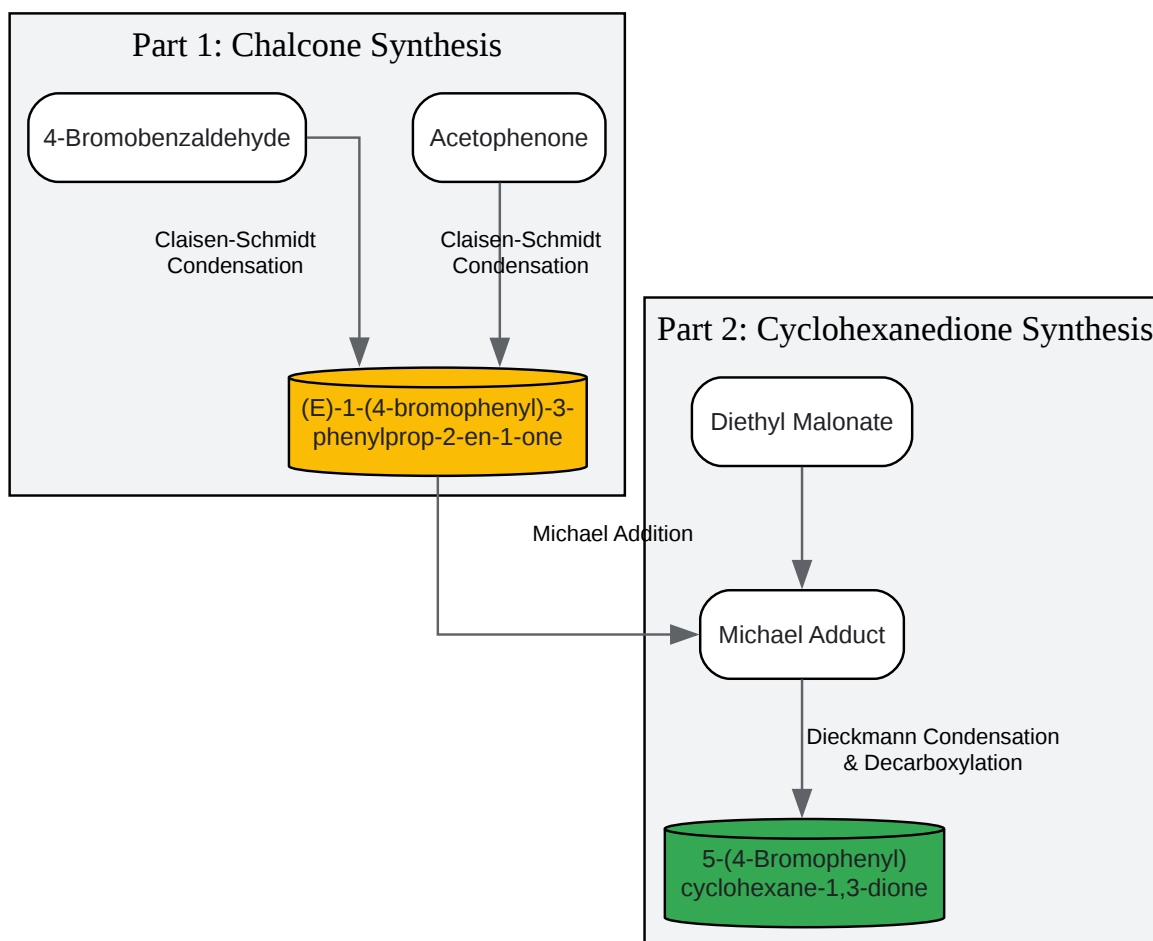
- After the Michael addition is complete, continue to heat the mixture to facilitate the intramolecular Dieckmann condensation.
- Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the intermediate ester.
- Isolate the crude product and subject it to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding the final product.
- Purify the resulting **5-(4-Bromophenyl)cyclohexane-1,3-dione** by column chromatography or recrystallization.

Characterization: The final product should be characterized using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

## Visualizations

### Logical and Experimental Workflows

The synthesis of 5-aryl-cyclohexane-1,3-diones can be visualized as a sequential process involving precursor synthesis, a key C-C bond-forming reaction, and subsequent cyclization.

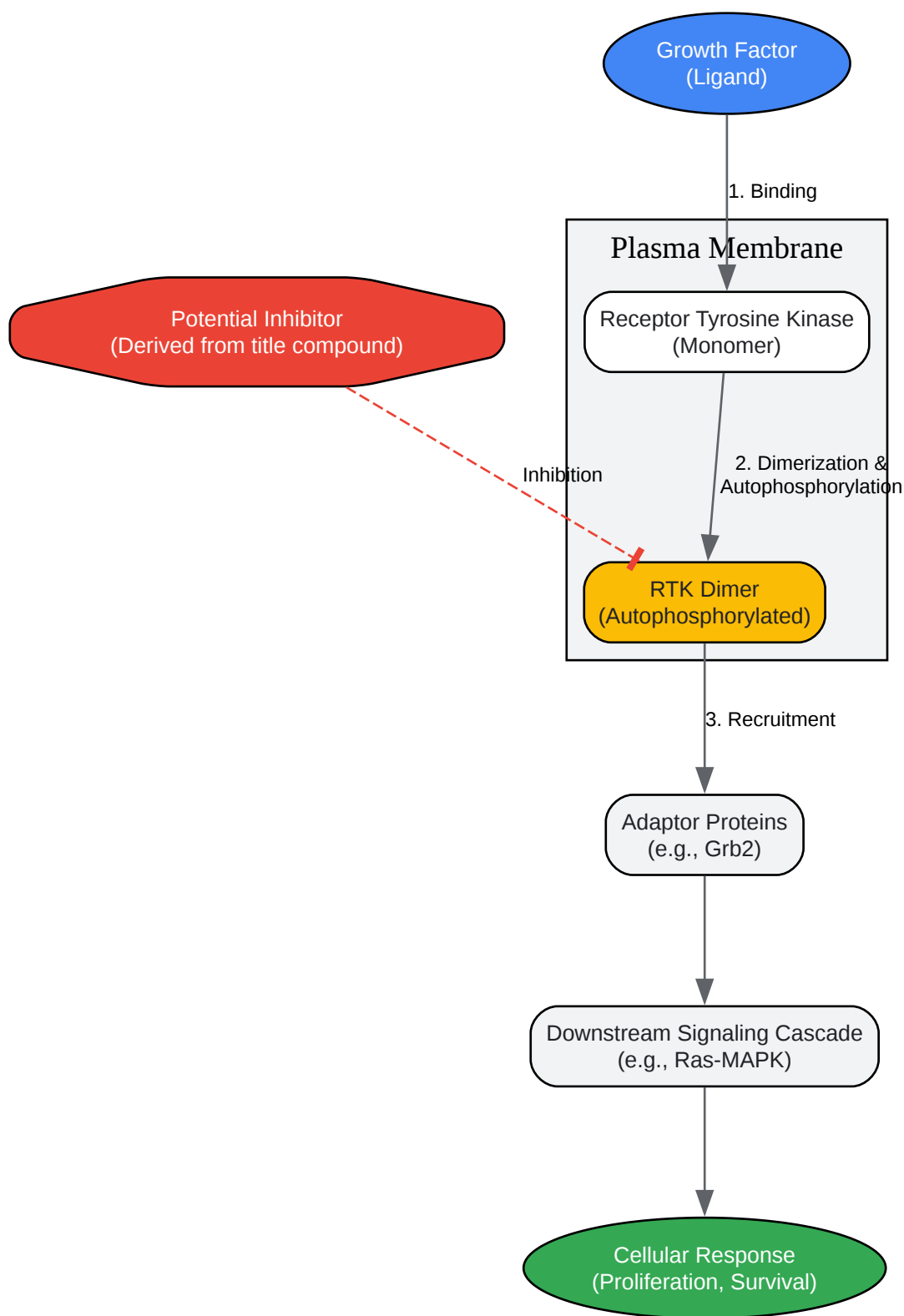


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Caption: General synthetic workflow for **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

## Conceptual Signaling Pathway

Cyclohexane-1,3-dione derivatives are precursors to compounds that can act as inhibitors of various enzymes, including tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. An inhibitor derived from the title compound could potentially interfere with this pathway.



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Caption: Conceptual Receptor Tyrosine Kinase (RTK) signaling pathway.

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